molecular formula C8H8F2N2O B8105855 4-(Difluoromethyl)benzohydrazide

4-(Difluoromethyl)benzohydrazide

Cat. No.: B8105855
M. Wt: 186.16 g/mol
InChI Key: LCBUKAHTRBAIEM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzohydrazide is a chemical compound characterized by the presence of a difluoromethyl group attached to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzohydrazide typically involves the reaction of 4-(Difluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding difluoromethylbenzoic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include difluoromethylbenzoic acid derivatives, amines, and various substituted benzohydrazides.

Scientific Research Applications

4-(Difluoromethyl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzohydrazide: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Methyl)benzohydrazide: Contains a methyl group instead of a difluoromethyl group.

    4-(Chloromethyl)benzohydrazide: Features a chloromethyl group in place of the difluoromethyl group.

Uniqueness: 4-(Difluoromethyl)benzohydrazide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(difluoromethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c9-7(10)5-1-3-6(4-2-5)8(13)12-11/h1-4,7H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBUKAHTRBAIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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